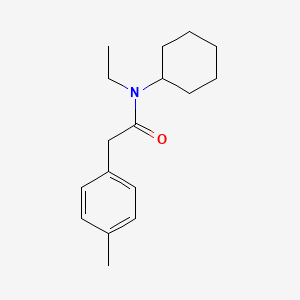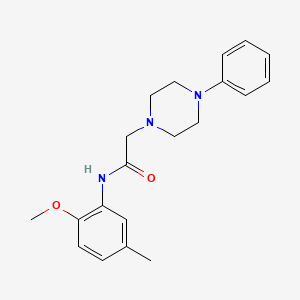![molecular formula C19H22N2O2S B5722199 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as D740, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. D740 is a small molecule inhibitor of the protein tyrosine phosphatase, PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical studies.
Mecanismo De Acción
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by this compound leads to increased insulin sensitivity and glucose uptake, which can improve glucose homeostasis in individuals with type 2 diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to improve insulin sensitivity and glucose homeostasis, reduce body weight and adiposity, and improve lipid metabolism. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the potential use of this compound in combination with other anti-diabetic drugs, such as metformin or GLP-1 receptor agonists. Another area of interest is the development of more potent and selective PTP1B inhibitors, which may have improved therapeutic potential for the treatment of metabolic disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethylaniline with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with 4-isopropoxybenzoyl chloride to form the desired product, this compound. The overall yield of the synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that inhibition of PTP1B by this compound improves insulin sensitivity and glucose homeostasis in animal models of obesity and diabetes. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
Propiedades
IUPAC Name |
N-[(2,5-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12(2)23-16-9-7-15(8-10-16)18(22)21-19(24)20-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLPVPGSCDQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)

![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)
